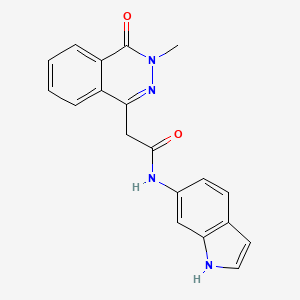![molecular formula C17H16N4O4S B10985322 methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10985322.png)
methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiazole ring, a pyrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thioamide and methyl bromoacetate under basic conditions to form the thiazole ring and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmaceuticals: Used as a lead compound for the development of new drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE: is compared with other thiazole and pyrazole derivatives.
2-Methoxyphenyl isocyanate: Used for similar synthetic applications.
Indole derivatives: Known for their broad-spectrum biological activities.
Uniqueness
The uniqueness of METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H16N4O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 2-[[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O4S/c1-9-14(16(23)25-3)18-17(26-9)19-15(22)12-8-11(20-21-12)10-6-4-5-7-13(10)24-2/h4-8H,1-3H3,(H,20,21)(H,18,19,22) |
InChI Key |
SEZGFSKONDKLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10985239.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10985242.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-furyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10985251.png)
![N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10985252.png)
![N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10985261.png)

![methyl N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-methioninate](/img/structure/B10985265.png)

![3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10985282.png)
![2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B10985289.png)
![5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10985299.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B10985300.png)
![N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10985308.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide](/img/structure/B10985315.png)
